molecular formula C18H19N3O4S B2371552 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide CAS No. 946344-60-1

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide

Cat. No.: B2371552
CAS No.: 946344-60-1
M. Wt: 373.43
InChI Key: STPGSYHCRMTHGM-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is a complex organic compound that features a furan ring, a pyridazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyridazine intermediates, followed by their coupling through a series of condensation and substitution reactions. Key reagents often include Lewis acids like ZrCl4 and ZnI2, which act as catalysts to facilitate the formation of the furan ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted furans, dihydropyridazines, and sulfonamide derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyridazine rings can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The sulfonamide group can also interact with proteins, altering their function and contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyridazine derivatives, such as:

  • 2-Methylfuran
  • 2,5-Furandicarboxylic acid
  • Pyridazine-3,6-dione

Uniqueness

What sets N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-18-9-8-16(17-7-4-13-25-17)20-21(18)12-11-19-26(23,24)14-10-15-5-2-1-3-6-15/h1-9,13,19H,10-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPGSYHCRMTHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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